molecular formula C3H3F2NO2 B2368852 (1E)-3,3-difluoro-1-nitroprop-1-ene CAS No. 933994-01-5

(1E)-3,3-difluoro-1-nitroprop-1-ene

Cat. No.: B2368852
CAS No.: 933994-01-5
M. Wt: 123.059
InChI Key: ZTGYBIKFESHPMQ-OWOJBTEDSA-N
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Description

(1E)-3,3-difluoro-1-nitroprop-1-ene is an organic compound characterized by the presence of a nitro group and two fluorine atoms attached to a propene backbone

Scientific Research Applications

(1E)-3,3-difluoro-1-nitroprop-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3,3-difluoro-1-nitroprop-1-ene typically involves the reaction of 3,3-difluoropropene with a nitrating agent under controlled conditions. One common method is the nitration of 3,3-difluoropropene using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired nitro compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(1E)-3,3-difluoro-1-nitroprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted propene derivatives.

Mechanism of Action

The mechanism of action of (1E)-3,3-difluoro-1-nitroprop-1-ene involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-1-nitropropane: Lacks the double bond present in (1E)-3,3-difluoro-1-nitroprop-1-ene.

    3,3-Difluoro-2-nitropropene: Has a different position of the nitro group.

    3,3-Difluoro-1-nitrobutane: Contains an additional carbon atom in the backbone.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both the nitro and fluorine groups in a conjugated system makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3,3-difluoro-1-nitroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F2NO2/c4-3(5)1-2-6(7)8/h1-3H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGYBIKFESHPMQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C[N+](=O)[O-])C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/[N+](=O)[O-])\C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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